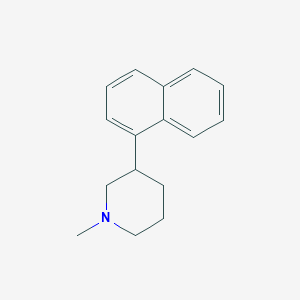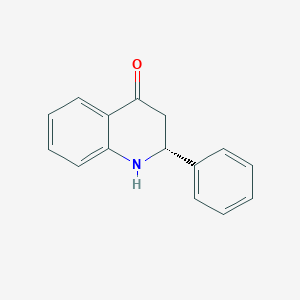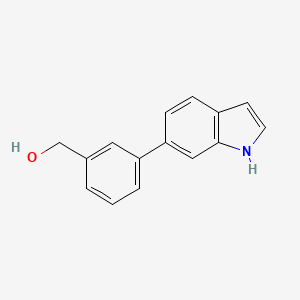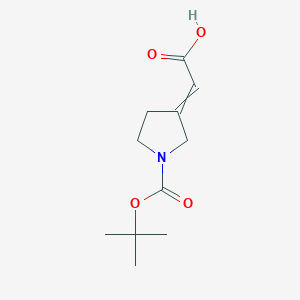![molecular formula C10H11ClN2S B11880325 2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl groups in its structure adds to its reactivity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] typically involves the formation of the spiro ring system through a series of cyclization reactions. One common method involves the reaction of a suitable thieno[2,3-D]pyrimidine precursor with a cyclobutane derivative under specific conditions that promote spiro ring formation. The reaction conditions often include the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur, leading to more complex spiro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Aplicaciones Científicas De Investigación
2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The chloro and methyl groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine]
- 2’-Chloro-4’-methyl-5’H-spiro[cyclopentane-1,6’-thieno[2,3-D]pyrimidine]
Uniqueness
2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. The presence of the cyclobutane ring differentiates it from similar compounds with larger ring systems, potentially leading to different reactivity and applications .
Propiedades
Fórmula molecular |
C10H11ClN2S |
|---|---|
Peso molecular |
226.73 g/mol |
Nombre IUPAC |
2-chloro-4-methylspiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C10H11ClN2S/c1-6-7-5-10(3-2-4-10)14-8(7)13-9(11)12-6/h2-5H2,1H3 |
Clave InChI |
NRTKFJPESLUMJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC3(CCC3)SC2=NC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)


![N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)



![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)
![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)
